(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid
Overview
Description
“(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid” is a chemical compound with the molecular formula C21H21NO4 . It has a molecular weight of 351.4 g/mol .
Molecular Structure Analysis
The compound has a complex structure, including a fluorene group and a cyclopentane ring . The InChI code for this compound is 1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14+/m0/s1 .Physical And Chemical Properties Analysis
The compound has a boiling point of 584.8°C at 760 mmHg and a melting point of 164.7°C . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Peptide Synthesis
(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid, commonly involved in peptide synthesis, is used for preparing N-Fmoc-protected β2-homoamino acids with proteinogenic side chains. This method is suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides. The Fmoc-amino acids and related compounds have been characterized through various analytical methods including IR, 1H- and 13C-NMR, and mass spectra (Šebesta & Seebach, 2003).
Synthesis of β-Amino Acids
The compound is also applied in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids via the Arndt-Eistert protocol, providing a direct homologation method from commercially available N-Fmoc α-amino acids to enantiomerically pure N-Fmoc-protected β-amino acids (Ellmerer-Müller et al., 1998).
Cyclodepsipeptides Synthesis
In cyclodepsipeptide synthesis, which are cyclic peptides with ester links replacing some amide links, this compound is used in the preparation of complex cyclodepsipeptides like pipecolidepsin A. These cyclodepsipeptides exhibit a broad range of biological activities and are promising pharmaceutical candidates (Pelay-Gimeno et al., 2016).
Phosphono Amino Acid Synthesis
It's also involved in the asymmetric synthesis of derivatives of novel amino acids like 3'-phosphono-L-tyrosine, which are then incorporated into biologically active peptides. This process utilizes solid-phase peptide synthesis strategies (Paladino et al., 1993).
Nanotechnology Applications
The compound is significant in nanotechnology, specifically in the self-assembly of modified aliphatic amino acids. The self-assembling properties of these compounds have been studied under varying conditions, leading to the design of novel self-assembled architectures with potential applications in material science and nanotechnology (Gour et al., 2021).
Dispersion of Carbon Nanotubes
It's used in the preparation of surfactants for carbon nanotubes, with a focus on enzymatically activated surfactants that create homogeneous aqueous nanotube dispersions. This application is significant in materials science, particularly in the controlled dispersion of nanomaterials (Cousins et al., 2009).
Molecular Pharmacology
In molecular pharmacology, derivatives of this compound, such as cyclic amino acids, have been investigated as inhibitors of enzymatic synthesis of certain biomolecules, impacting areas like tumor growth, immune response, and amino acid transport (Coulter et al., 1974).
Safety And Hazards
properties
IUPAC Name |
(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDMUBZVWRSQOT-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426502 | |
Record name | (1S,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid | |
CAS RN |
220497-66-5 | |
Record name | (1S,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220497-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-(1S,3R)-N-Fmoc-3-aminocyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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